CYP2E1 Inhibition: Weak vs. Potent Inhibitors
5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole exhibits weak inhibition of the cytochrome P450 isoform CYP2E1, with an IC50 of 50,000 nM in human liver microsomes [1]. This contrasts sharply with the potent CYP2E1 inhibitor CYP2E1-IN-1, which demonstrates an IC50 of 1,640 nM under comparable assay conditions . The compound's low potency at CYP2E1 suggests a reduced potential for drug-drug interactions mediated by this isoform relative to strong inhibitors.
| Evidence Dimension | CYP2E1 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 50,000 nM |
| Comparator Or Baseline | CYP2E1-IN-1: IC50 = 1,640 nM |
| Quantified Difference | 30.5-fold lower potency |
| Conditions | Human liver microsomes, chlorzoxazone as substrate, 5 min preincubation, LC-MS/MS analysis |
Why This Matters
This quantifies the compound's weak CYP2E1 inhibitory activity, a critical parameter for researchers assessing its potential for drug-drug interactions in metabolic studies.
- [1] BindingDB. (n.d.). BDBM50380527 (CHEMBL2018913) - CYP2E1 inhibition data. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380527 View Source
